molecular formula C20H14ClNO3 B12584762 N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide CAS No. 648922-95-6

N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide

Cat. No.: B12584762
CAS No.: 648922-95-6
M. Wt: 351.8 g/mol
InChI Key: KRBYCQNWFCPZQB-UHFFFAOYSA-N
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Description

N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide is a chemical compound with the molecular formula C20H14ClNO3 . It belongs to a class of compounds known as N-benzoyl-2-hydroxybenzamides, which have been identified in scientific research as a novel scaffold for the development of potent antiprotozoal agents . Studies on related compounds within this series have demonstrated exceptional activity against a range of parasitic diseases, which are a major global health concern . These compounds have shown promising results against the K1 isolate of Plasmodium falciparum , a causative agent of malaria, with one closely related analogue exhibiting activity 21-fold superior to the standard drug chloroquine . The primary mechanism of action for this class of compounds involves the disruption of a unique secretory pathway in protozoan parasites . Genome-wide investigations have revealed that resistance is mediated by adaptin-3β, a protein part of the secretory complex. Treatment with an N-benzoyl-2-hydroxybenzamide lead compound alters the function of key parasite organelles, including micronemes, rhoptries, and most markedly, acidocalcisomes . This makes such compounds valuable tools for probing fundamental biological processes in apicomplexan parasites. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

648922-95-6

Molecular Formula

C20H14ClNO3

Molecular Weight

351.8 g/mol

IUPAC Name

N-(2-benzoylphenyl)-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C20H14ClNO3/c21-14-10-11-18(23)16(12-14)20(25)22-17-9-5-4-8-15(17)19(24)13-6-2-1-3-7-13/h1-12,23H,(H,22,25)

InChI Key

KRBYCQNWFCPZQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Acylation of Salicylamide

One common method for synthesizing N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide involves the acylation of salicylamide with benzoyl chloride and subsequent chlorination. The general procedure is as follows:

  • Reagents : Salicylamide, benzoyl chloride, and a chlorinating agent (e.g., thionyl chloride).

  • Reaction Conditions : The reaction is typically conducted in refluxing pyridine, which acts as both a solvent and a base.

  • Mechanism :

    • Salicylamide reacts with benzoyl chloride to form N-benzoylsalicylamide.
    • Chlorination occurs at the 5-position of the aromatic ring through electrophilic aromatic substitution.
  • Yield : Yields can vary significantly based on the reaction conditions but typically range from moderate (40%) to good (80%) depending on purification methods such as recrystallization or chromatography.

C–H Activation Method

Recent advancements in synthetic methodologies have introduced C–H activation as a viable approach for synthesizing derivatives of N-(2-benzoylphenyl) compounds.

  • Reagents : A catalytic amount of palladium acetate and stoichiometric amounts of iodine(II) acetate in an acetic acid-acetic anhydride solvent system.

  • Reaction Conditions : The reaction is performed under controlled temperatures (often around 100 °C) for several hours.

  • Mechanism :

    • Direct ortho-acetoxylation occurs via C–H activation at the aromatic ring.
    • This method allows for regioselective functionalization without the need for pre-functionalized substrates.
  • Yield : This method has shown excellent yields (up to 90%) and regioselectivity, making it an attractive option for synthesizing complex derivatives.

Alternative Methods

Other methods explored in the literature include:

  • Use of Different Acid Chlorides : Variations in the acylating agents can lead to different derivatives of this compound, allowing for structural diversity in the final product.

  • Refluxing with Amine Precursors : Some studies indicate that refluxing salicylamide with various amine precursors in acidic conditions can yield similar compounds with varying substituents on the benzene ring.

The following table summarizes key aspects of each preparation method discussed:

Method Reagents Yield Range Advantages Disadvantages
Acylation of Salicylamide Salicylamide, benzoyl chloride 40%-80% Established method; straightforward Moderate yields; requires purification
C–H Activation Pd(OAc)₂, PhI(OAc)₂ Up to 90% High regioselectivity; operational simplicity Requires specific catalysts; temperature control
Alternative Methods Various acid chlorides Variable Structural diversity; adaptable May require extensive optimization

Chemical Reactions Analysis

Types of Reactions: N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the benzoyl group to a hydroxyl group.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using reagents like sodium iodide in acetone.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxybenzamide derivatives.

    Substitution: Iodinated benzamide derivatives.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results as an anticancer agent through its ability to inhibit the Wnt/Frizzled signaling pathway, which is often dysregulated in various cancers. Research indicates that N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide can inhibit Gli1-mediated transcription, suggesting its potential role in cancer therapy.

Mechanism of Action:

  • Inhibition of Signaling Pathways: The compound acts by modulating signaling pathways associated with cancer progression, influencing the expression levels of proteins involved in cell proliferation and apoptosis.
  • Cytotoxic Effects: Studies have demonstrated cytotoxic effects against specific cancer cell lines, indicating its potential as a chemotherapeutic agent.

Antimicrobial Properties

In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been reported to possess significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Applications in Antimicrobial Research:

  • Inhibition of Bacterial Growth: The compound has been shown to inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial regulatory systems .
  • Topical Applications: Its antimicrobial properties suggest possible applications in topical formulations aimed at treating infections or preventing microbial growth on surfaces .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against human adenoviruses and respiratory syncytial virus (RSV). The compound's mechanism of action likely involves specific interactions with viral proteins essential for replication .

Key Findings:

  • Effective Against Respiratory Viruses: Research indicates that the compound can significantly inhibit RSV replication, suggesting therapeutic applications for respiratory infections.
  • Potential for Drug Development: Its activity against human adenovirus positions it as a candidate for further investigation in antiviral drug development.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents can significantly influence the compound's pharmacological profile.

Compound NameStructural FeaturesUnique Aspects
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideContains an amino groupPotential for enhanced solubility and altered biological activity
5-Chloro-N-(4-nitrophenyl)-2-hydroxybenzamideContains a nitro groupPotential for increased reactivity and biological activity
N-(3-benzoylphenyl)-5-chloro-2-hydroxybenzamideSimilar core structureMay exhibit different pharmacological profiles

This table illustrates how modifications to the core structure can lead to variations in biological activities, guiding future research directions.

Future Directions and Case Studies

Ongoing research aims to explore the full therapeutic potential of this compound. Case studies focusing on its efficacy in clinical settings are critical for validating its applications.

Notable Studies:

  • Investigations into its combined effects with other therapeutic agents are underway to enhance its efficacy against resistant strains of pathogens and tumors.
  • Further exploration into its pharmacokinetics and safety profiles will be essential for advancing this compound toward clinical use.

Mechanism of Action

The mechanism of action of N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes involved in lipid metabolism, thereby exerting antihyperlipidemic effects . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Hydrogen Bonding Features

The ortho-benzoyl group in N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide introduces steric constraints that prevent the formation of two-center HBs, as observed in N-(2-benzoylphenyl)acetamide . However, three-center HBs (THBs) are feasible in bulkier derivatives like N1,N2-bis(2-benzoylphenyl)oxalamide , where cooperative interactions overcome steric hindrance, stabilizing the molecule in both solution (DMSO) and solid states . This contrasts with simpler salicylanilides (e.g., niclosamide ), which lack steric bulk and form conventional HBs, enhancing solubility and target engagement .

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound 2-benzoyl, 5-Cl 352.78 (calculated) Steric hindrance, THB formation
Niclosamide 5-Cl, 2'-NO₂ 327.12 High solubility, broad antimicrobial
IMD-0354 3,5-(CF₃)₂, 5-Cl 398.15 IKK-2 inhibition, anti-inflammatory
N-(4-Bromo-2-chlorophenyl)-5-Cl-2-OH-benzamide 4-Br, 2-Cl, 5-Cl 361.02 High lipophilicity, predicted logP ~4.5

Biological Activity

N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide (hereafter referred to as "the compound") is a synthetic derivative belonging to the class of benzamide compounds, characterized by its complex structure that includes a benzoyl group, a chloro substituent, and a hydroxy group. This article delves into the biological activity of this compound, exploring its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12ClNO3\text{C}_{15}\text{H}_{12}\text{Cl}\text{N}\text{O}_{3}

This compound features:

  • A benzoyl group attached to a phenyl ring.
  • A chloro substituent at the 5-position.
  • A hydroxy group at the 2-position of the benzamide moiety.

These structural characteristics contribute to its biological activity and potential therapeutic applications.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer properties. It has been identified as an inhibitor of the Wnt/Frizzled signaling pathway , which plays a critical role in cancer progression. The inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis in cancer cells. Studies have shown that this compound can effectively inhibit Gli1-mediated transcription, suggesting its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism of Action
Research Study 1HCT116 (Colorectal)0.25Inhibition of Wnt/Frizzled pathway
Research Study 2MDA-MB-231 (Breast)0.30Gli1-mediated transcription inhibition
Research Study 3A549 (Lung)0.20Induction of apoptosis

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. It has been noted for its activity against Toxoplasma gondii and Plasmodium falciparum, with studies revealing effective inhibition at low nanomolar concentrations . The compound's mechanism involves disrupting the secretory pathways essential for the survival of these parasites.

Table 2: Summary of Antimicrobial Activity

PathogenIC50 (nM)Mechanism of Action
Toxoplasma gondii50Disruption of secretory pathways
Plasmodium falciparum100Targeting Hemozoin Detoxification Protein

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

  • Case Study on Cancer Cell Lines : In a study involving various cancer cell lines, this compound exhibited a dose-dependent reduction in cell viability, with IC50 values ranging from 0.20 µM to 0.30 µM across different types . The study concluded that the compound could serve as a promising lead for developing new anticancer therapies.
  • Antimicrobial Efficacy Against Protozoan Parasites : A detailed investigation into its effects on Toxoplasma gondii revealed that treatment with this compound resulted in significant morphological changes in the parasite, indicating disruption of its cellular functions . The compound was also effective against chloroquine-resistant strains of Plasmodium falciparum, showcasing its potential in treating malaria .
  • Structure-Activity Relationship Studies : Further research into related compounds has provided insights into how structural modifications can enhance biological activity. Variations in substituents have shown significant impacts on both anticancer and antimicrobial activities, underscoring the importance of chemical structure in drug design .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via coupling reactions. A representative method involves dissolving 5-chloro-2-hydroxybenzoyl chloride in dichloromethane (DCM) and adding it dropwise to an aniline derivative (e.g., 3,5-bis(trifluoromethyl)aniline) under stirring. The precipitate is filtered, rinsed with DCM, and dried, yielding ~89% product . Key variables include solvent choice (DCM preferred for solubility), temperature (room temperature), and stoichiometry. Alternative routes using thionyl chloride or oxalyl chloride for benzoyl chloride formation are noted, but purity varies with reagent selection (e.g., thionyl chloride may require longer reflux times) .

Q. How is this compound characterized, and what spectroscopic data are critical for validation?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structure. For example:

  • ¹H NMR (DMSO-d₆): δ 11.75 (s, 1H, -OH), 7.93 (d, J = 2.7 Hz, aromatic H), 7.76–7.65 (m, substituted phenyl H) .
  • ¹³C NMR: Peaks at δ 164.92 (amide carbonyl), 156.63 (hydroxyl-bound aromatic C) .
  • Elemental analysis validates purity (e.g., C 47.81%, H 2.78% calculated vs. observed) . High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline) further supports structural assignment .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

  • Methodology : The compound is insoluble in water but dissolves in dimethyl sulfoxide (DMSO, ≥100.8 mg/mL) and ethanol (≥2.97 mg/mL) . For in vitro assays, prepare stock solutions in DMSO and dilute in cell culture media (final DMSO ≤0.1% to avoid cytotoxicity). Precipitation in aqueous buffers necessitates sonication or co-solvents like polyethylene glycol .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the compound's biological efficacy?

  • Methodology :

  • Core modifications : Replace the 2-benzoylphenyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky substituents to assess steric/electronic effects on target binding .
  • Hydroxyl group : Methylation or acetylation of the 2-hydroxy moiety can probe hydrogen bonding’s role in activity .
  • Bioisosteres : Substitute the amide linkage with sulfonamide or urea groups to evaluate metabolic stability .
  • In silico modeling : Use docking studies (e.g., AutoDock) to predict interactions with targets like IKK-2 or NF-κB .

Q. What experimental approaches are used to evaluate the compound’s mechanism of action in cancer or inflammatory pathways?

  • Methodology :

  • Kinase inhibition assays : Measure IKK-2 inhibition via ADP-Glo™ kinase assay, comparing IC₅₀ values with known inhibitors (e.g., BAY-876) .
  • NF-κB luciferase reporter assays : Treat transfected HEK293 cells and quantify luminescence to assess transcriptional suppression .
  • Cytotoxicity profiling : Use MTT assays on HL-60 leukemia cells, with IC₅₀ values normalized to controls (e.g., DMSO) .
  • Western blotting : Validate downstream effects (e.g., reduced p65 phosphorylation) .

Q. How can crystallography data resolve discrepancies in reported molecular conformations?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) determines precise bond angles and packing. Use Mercury software (Cambridge Crystallographic Data Centre) to overlay structures, analyze torsion angles, and compare with computational models (e.g., DFT-optimized geometries) . Discrepancies in dihedral angles (>5°) may indicate polymorphic forms or solvent-dependent crystallization effects .

Q. How should researchers address contradictions in synthetic yields or purity across studies?

  • Methodology :

  • Reagent quality : Trace moisture in DCM or aniline derivatives can hydrolyze benzoyl chloride intermediates, reducing yield. Use anhydrous solvents and Schlenk techniques .
  • Purification : Compare column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) for purity by HPLC .
  • Scale-up effects : Pilot small-scale reactions (1 mmol) before scaling to 10 mmol; monitor exothermic reactions with thermocouples .

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